2-bromo-7-iodo-9,9-dimethyl-9H-fluorene chemical structure.
2-bromo-7-iodo-9,9-dimethyl-9H-fluorene chemical structure.
An In-depth Technical Guide to 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene: A Keystone Building Block for Organic Electronics
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, a specialized organic intermediate critical to the advancement of organic electronics. Tailored for researchers, chemists, and materials scientists, this document delves into the molecule's structural attributes, a validated synthetic pathway, its unique reactivity in cross-coupling reactions, and its applications in next-generation electronic devices.
Introduction: The Strategic Importance of Asymmetric Fluorenes
The fluorene moiety is a cornerstone in the design of high-performance organic electronic materials due to its rigid, planar structure, high photoluminescence quantum yield, and excellent thermal stability.[1][2] The functionalization of the fluorene core is a key strategy for tuning its electronic and physical properties. The subject of this guide, 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, is a premier example of a strategically designed building block.
Its core value lies in three key structural features:
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The 9,9-dimethyl substitution: This modification enhances the solubility of the fluorene unit in common organic solvents and, critically, prevents the formation of undesirable low-energy aggregates and excimers by sterically hindering close packing of the polymer chains.[1][2] This ensures morphological stability and preserves the desired photophysical properties in the solid state.
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Asymmetric Halogenation: The presence of two different halogens, bromine and iodine, at the 2 and 7 positions is the molecule's most significant feature. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for selective, stepwise functionalization. This enables the precise construction of complex, asymmetric conjugated molecules that are difficult to access through other synthetic routes.
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Conjugated Backbone: The fluorene core provides a robust and efficient conjugated system that serves as the backbone for charge transport and luminescence in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4][5]
This guide will elucidate the synthesis and strategic application of this versatile molecule, providing the foundational knowledge required for its effective use in materials innovation.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene are fundamental to its function. The molecule consists of a central five-membered ring fused to two benzene rings, with the key functional groups positioned for maximum synthetic utility.
Chemical Structure:
Data Presentation: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-bromo-7-iodo-9,9-dimethylfluorene | [6] |
| CAS Number | 319906-45-1 | [6][7] |
| Molecular Formula | C₁₅H₁₂BrI | [6][7] |
| Molecular Weight | 399.06 g/mol | [6][7] |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)C | [6][7] |
| XLogP3 (Computed) | 5.8 | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Heavy Atom Count | 18 | [6] |
The fluorene skeleton is known to be nearly planar, which facilitates π-orbital overlap and efficient charge transport.[9][10] X-ray crystallographic studies of various 9,9-disubstituted fluorene derivatives confirm this planarity and provide insight into the molecular packing in the solid state, which is crucial for device performance.[1]
Synthesis and Purification: A Validated Protocol
The synthesis of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical pathway begins with the commercially available 2-bromofluorene, proceeds through methylation at the C9 position, and concludes with regioselective iodination.
Experimental Protocol: Synthesis of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene
Step 1: Synthesis of 2-bromo-9,9-dimethyl-9H-fluorene
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Rationale: The acidic protons at the C9 position of fluorene are readily removed by a strong base. The resulting carbanion acts as a nucleophile, reacting with an alkyl halide (methyl iodide) in a classic Sₙ2 reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, and potassium hydroxide is a cost-effective and sufficiently strong base.[11]
-
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromofluorene (1 equivalent) and dimethyl sulfoxide (DMSO, ~10 mL per gram of fluorene).
-
Stir the mixture at room temperature until the 2-bromofluorene is fully dissolved.
-
Add powdered potassium hydroxide (KOH, 2.5 equivalents) portion-wise, ensuring the temperature does not exceed 35°C.
-
After the KOH addition, stir the mixture for 10 minutes.
-
Add methyl iodide (2.5 equivalents) dropwise via a syringe, maintaining the temperature between 30-35°C.
-
Allow the reaction to stir at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, slowly pour the reaction mixture into cold water, leading to the precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from methanol or ethanol to yield 2-bromo-9,9-dimethyl-9H-fluorene as a white solid.
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Step 2: Synthesis of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene
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Rationale: Electrophilic aromatic substitution is used to introduce the iodine atom. The existing bromo- and alkyl groups are ortho-, para-directing. The C7 position is sterically accessible and electronically activated for substitution. A common and effective iodinating system is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like periodic acid in an acidic medium.
-
Procedure:
-
In a flask protected from light, dissolve the 2-bromo-9,9-dimethyl-9H-fluorene (1 equivalent) from Step 1 in a suitable solvent mixture such as glacial acetic acid and dichloromethane.
-
Add elemental iodine (I₂, 1.1 equivalents) and periodic acid (H₅IO₆, 0.4 equivalents).
-
Add concentrated sulfuric acid catalytically.
-
Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench by pouring it into an aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Extract the product with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) followed by recrystallization to obtain the final product, 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene.
-
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic route from 2-bromofluorene to the target compound.
Key Applications: Site-Selective Cross-Coupling
The primary utility of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene is as a versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12] The significant difference in the bond dissociation energies of C-I and C-Br allows for highly selective, sequential reactions. The C-I bond is more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond.
This differential reactivity is the cornerstone of its utility, enabling the synthesis of complex, non-symmetric polymers and oligomers.
Experimental Protocol: Representative Sequential Suzuki-Miyaura Coupling
Step A: Selective Coupling at the C7-Iodo Position
-
Rationale: Milder reaction conditions and specific ligand choices favor the reaction at the more labile C-I bond, leaving the C-Br bond intact for a subsequent transformation.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene (1 equivalent), the first arylboronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 3 equivalents).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC/HPLC).
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-bromo-7-aryl-9,9-dimethyl-9H-fluorene intermediate.
-
Step B: Coupling at the C2-Bromo Position
-
Rationale: With the more reactive site functionalized, harsher conditions (higher temperature, stronger base, or a more active catalyst system) can be employed to activate the more robust C-Br bond.
-
Procedure:
-
Using the product from Step A (1 equivalent), set up a similar reaction in a Schlenk flask with the second, different arylboronic acid (1.2 equivalents).
-
Use a more robust catalyst system if necessary, such as Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, and a stronger base like potassium phosphate (K₃PO₄).
-
Heat the reaction to a higher temperature (e.g., 100-110°C) in a solvent like dioxane or toluene.
-
Upon completion, perform a similar aqueous workup and purification as in Step A to yield the final, asymmetrically disubstituted fluorene derivative.
-
Mandatory Visualization: Sequential Functionalization Workflow
Caption: Stepwise Suzuki coupling enabled by differential halogen reactivity.
Characterization and Quality Control
Verifying the identity and purity of 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene and its derivatives is paramount. A combination of spectroscopic techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic singlet for the two methyl groups at the C9 position (around 1.4-1.5 ppm). The aromatic region (7.0-8.0 ppm) will display a complex set of doublets and doublets of doublets corresponding to the six aromatic protons, with coupling patterns consistent with the 2,7-disubstitution pattern.
-
¹³C NMR: The spectrum will confirm the presence of 15 carbon atoms, including two distinct aliphatic carbons for the methyl groups and the quaternary C9 carbon, and twelve aromatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₅H₁₂BrI). The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, ensuring it is free from starting materials and side products before its use in sensitive applications like device fabrication.
Safety and Handling
As a halogenated aromatic compound, 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
Conclusion
2-bromo-7-iodo-9,9-dimethyl-9H-fluorene is more than just a chemical intermediate; it is a testament to rational molecular design for advanced applications. Its unique combination of a stable, soluble fluorene core and differentially reactive halogen handles provides an unparalleled platform for the synthesis of sophisticated, high-performance materials for organic electronics. The ability to perform site-selective cross-coupling reactions opens the door to a vast chemical space of asymmetric conjugated systems, enabling precise tuning of the optoelectronic properties required to meet the demands of next-generation OLED displays, lighting, and solar cells. Understanding the principles and protocols outlined in this guide is essential for any scientist or engineer aiming to innovate in this exciting field.
References
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Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved from [Link]
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Chetkina, L. A., & Belsky, V. K. (2013). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Crystallography Reports, 58(1), 26-48. Retrieved from [Link]
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Examples of fluorene derivatives reported by us previously. (n.d.). ResearchGate. Retrieved from [Link]
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Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). European Journal of Organic Chemistry. PubMed Central. Retrieved from [Link]
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2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene. (n.d.). PubChem. Retrieved from [Link]
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2-Bromo-7-iodo-9H-fluorene. (n.d.). PubChem. Retrieved from [Link]
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Luss, H. R., & Smith, D. L. (1972). The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(3), 884-889. Retrieved from [Link]
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Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2015). The Journal of Organic Chemistry. National Institutes of Health. Retrieved from [Link]
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2-Bromo-7-iodo-9,9-dimethylfluorene. (n.d.). Acros Pharmatech. Retrieved from [Link]
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Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health. Retrieved from [Link]
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2-bromo-9,9-difluoro-7-iodo-9h-fluorene. (n.d.). PubChemLite. Retrieved from [Link]
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Novel carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives as deep-blue emitting materials for OLED applications. (2019). Dyes and Pigments. ResearchGate. Retrieved from [Link]
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